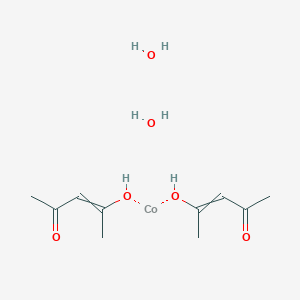
Cobalt;4-hydroxypent-3-en-2-one;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cobalt;4-hydroxypent-3-en-2-one;dihydrate typically involves the reaction of cobalt(II) compounds with acetylacetone. One common method involves reacting cobalt(II) chloride with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar reaction conditions but with larger quantities of reactants and solvents. The reaction mixture is often refluxed to ensure complete reaction, and the product is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cobalt;4-hydroxypent-3-en-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(I) acetylacetonate.
Substitution: Various cobalt complexes depending on the new ligand introduced.
Scientific Research Applications
Cobalt;4-hydroxypent-3-en-2-one;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism by which Cobalt;4-hydroxypent-3-en-2-one;dihydrate exerts its effects is primarily through its ability to form coordination complexes. The cobalt ion can interact with various molecular targets, facilitating catalytic reactions or enhancing imaging contrast. The pathways involved often include coordination to oxygen or nitrogen atoms in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but without the dihydrate component.
Nickel(II) acetylacetonate: Similar coordination compound with nickel instead of cobalt.
Copper(II) acetylacetonate: Another similar compound with copper as the central metal ion.
Uniqueness
Cobalt;4-hydroxypent-3-en-2-one;dihydrate is unique due to its specific magnetic properties and its ability to form stable complexes with a variety of ligands. The presence of the dihydrate component also influences its solubility and reactivity compared to its anhydrous counterparts .
Properties
Molecular Formula |
C10H20CoO6 |
|---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
cobalt;4-hydroxypent-3-en-2-one;dihydrate |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2 |
InChI Key |
FRHJUBFOQFGONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
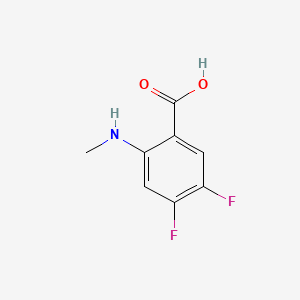
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
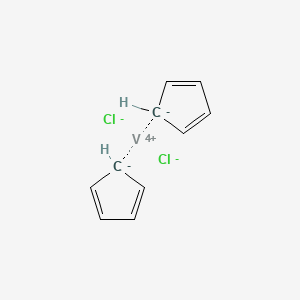

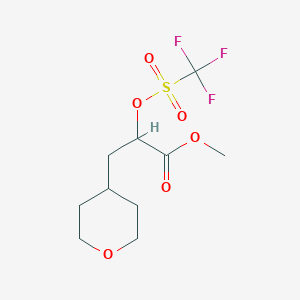
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
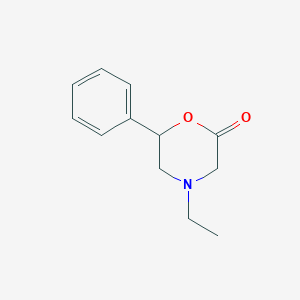
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)

